4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-chlorophenyl group. This can be achieved through a nucleophilic substitution reaction where 2-chlorophenylamine reacts with piperazine under basic conditions.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as 2,4-dichloropyrimidine. The 2,4-dichloropyrimidine undergoes substitution reactions to introduce the pyrazolyl group.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine intermediate. This is typically done under conditions that promote nucleophilic substitution, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution; electrophilic substitution may require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-tubercular agent.
Biology: It is used in biological studies to understand its interactions with various biological targets, including enzymes and receptors.
Industry: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine and pyrimidine ring but with different substituents.
4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Another compound with a piperazine ring substituted with a chlorophenyl group.
Uniqueness
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 2-chlorophenyl group and a pyrimidine ring with a pyrazolyl group makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6/c18-14-4-1-2-5-15(14)22-8-10-23(11-9-22)16-12-17(20-13-19-16)24-7-3-6-21-24/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYSZAYJKXAARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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